

Ethacizine vs moracizine comparative pharmacology

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Compound Focus: Ethacizine hydrochloride

CAS No.: 57530-40-2

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Drug Characteristics at a Glance

The table below summarizes the core characteristics of Ethacizine and Moracizine based on the information obtained.

Feature	Ethacizine	Moracizine
INN/Generic Name	Ethacizine (Ethacyzine) [1]	Moracizine (Morcizine) [2]
Vaughan Williams Class	Class Ic [3] [1]	Class Ic [2]
Chemical Structure	Phenothiazine derivative; R = Diethylamine [4] [1]	Phenothiazine derivative; R = Morpholine [4] [2]
Primary Mechanism	Potent blockade of cardiac fast sodium (Na ⁺) channels [3]	Potent blockade of cardiac fast sodium (Na ⁺) channels [2]

| **Key Receptor Interactions** | - High affinity for Muscarinic (M1, M2) receptors (K_i ~0.70 μmol/l) [4]

- Binds to alpha-adrenergic and histamine H1 receptors [4] | - Lower affinity for Muscarinic receptors (K_i 3.1-22 μmol/l) [4]

- Binds to alpha-adrenergic and histamine H1 receptors [4] | | **Clinical Status** | Used in Russia and CIS countries for severe/refractory arrhythmias [1] | Voluntarily withdrawn from the market in 2007 (commercial reasons) [2] |

Detailed Pharmacological Comparison

Mechanism of Action and Receptor Profiling

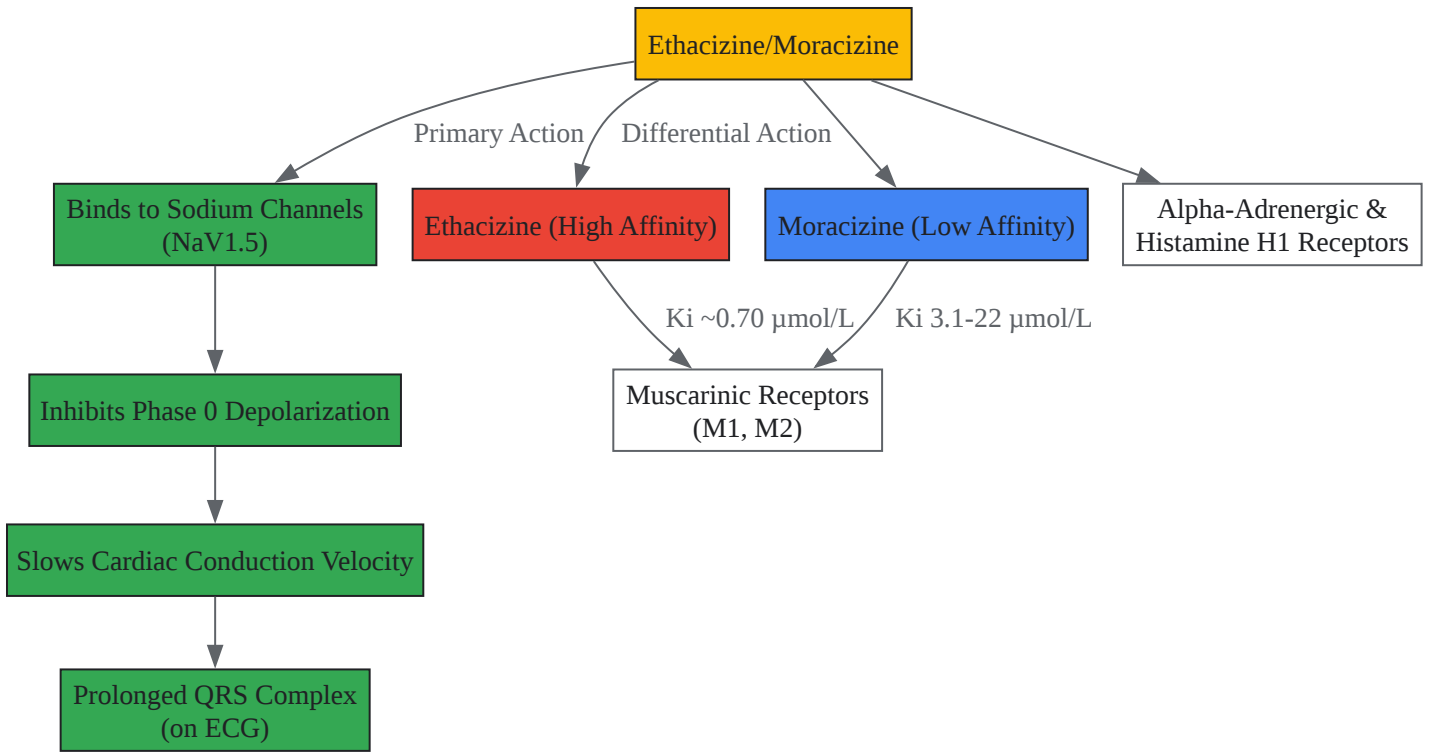
Both drugs are Class Ic antiarrhythmics, primarily working by inhibiting the fast sodium channels in cardiac myocytes. This reduces the rate of depolarization (Phase 0) of the cardiac action potential, slowing electrical conduction in the heart, which can suppress arrhythmias [3] [2]. A key pharmacological difference lies in their interaction with other receptor systems.

An experiment investigating receptor interactions revealed significantly different affinities [4]:

- **Muscarinic Cholinergic Receptors:** Ethacizine demonstrated substantially higher affinity for both M1 and M2 receptor subtypes compared to Moracizine. The inhibition constant (K_i) for Ethacizine was about 4 to 30 times lower than for Moracizine, indicating much stronger binding [4].
- **Other Receptors:** Both drugs bound to alpha1-, alpha2-adrenergic, and histamine H1-receptors with similar, moderate affinity (in the range of 7-50 $\mu\text{mol/l}$). Neither drug showed affinity for beta-adrenergic receptors in concentrations up to 100 $\mu\text{mol/l}$ [4].

This differential receptor profile, particularly the potent M-cholinolytic (antimuscarinic) property of Ethacizine, is cited as a potential reason for its wider spectrum of clinical effects compared to Moracizine [4].

The following diagram illustrates the core molecular interactions and cardiac effects of these drugs.



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Experimental Data and Methodologies

The search results provide insights into key experimental approaches used to characterize these drugs.

1. Receptor Binding Assays

- **Objective:** To quantify the affinity of Ethacizine and Moracizine for various membrane receptors [4].
- **Methodology:** Used radioligand binding studies on tissue membrane preparations. For example:
 - **Muscarinic M2 Receptors:** [^3H]-Quinuclidinyl Benzilate ([^3H]-QNB) was used as a radioligand in membranes from rabbit atria and ventricles.
 - **Muscarinic M1 Receptors:** [^3H]-Pirenzepine ([^3H]-PZ) was used in membranes from rabbit brain cortex.

- **Key Measurement:** The inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki indicates higher affinity [4].

2. Clinical Antiarrhythmic Efficacy Trials

- **Objective:** To compare the effectiveness of Moracizine against other antiarrhythmic agents [5].
- **Methodology:** Placebo-controlled, double-blind, crossover clinical trials.
 - **One Study:** Compared Moracizine (\approx 816 mg/day) to propranolol (120 mg/day) in 18 patients with frequent ventricular premature complexes (VPCs). Efficacy was measured by the percentage reduction in VPC frequency on 24-hour Holter monitoring [5].
 - **Another Study:** Compared Moracizine (800 mg/day) to disopyramide (600 mg/day) in 27 patients with similar entry criteria [5].

Implications for Research and Development

The comparative pharmacology of Ethacizine and Moracizine offers valuable insights:

- **Ethacizine's Potent Antimuscarinic Effects:** Its high affinity for muscarinic receptors may contribute to a broader antiarrhythmic profile but also a different side effect potential compared to other Class Ic drugs. This could be a relevant consideration for drug design or repurposing.
- **Clinical Safety of Class Ic Agents:** Moracizine was part of the Cardiac Arrhythmia Suppression Trial (CAST), which showed that some Class Ic antiarrhythmics could increase mortality in patients with structural heart disease [2]. This historic finding underscores the critical importance of patient selection and safety evaluation beyond arrhythmia suppression.
- **Novel Research Directions:** Recent research has identified that Moracizine can lengthen the period of circadian cellular oscillators, an effect not seen with other Class Ic drugs like flecainide [6]. This suggests potential "off-target" effects that may be independent of sodium channel blockade and could open new research avenues.

Navigating Information Gaps

Please be aware that the pharmacological and clinical data for both compounds, particularly Ethacizine, is not recent. The most current information identified involves novel, non-cardiac research into Moracizine [6]. For a complete and contemporary understanding, especially regarding Ethacizine's current use and status, you may need to consult specialized pharmacological databases or regional drug formularies from countries where it is approved.

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